molecular formula C8H4FNO4 B12983334 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Cat. No.: B12983334
M. Wt: 197.12 g/mol
InChI Key: DCIQMOXPJDCCEA-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

The molecular structure of 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid consists of a fused bicyclic system: a benzene ring connected to an oxazole ring. The oxazole moiety is partially saturated at the 2 and 3 positions, forming a dihydro-oxazole structure. Key features include:

  • Fluorine substituent : Located at the 4-position of the benzene ring, fluorine’s electronegativity induces electron-withdrawing effects, polarizing the aromatic system and enhancing the compound’s stability.
  • Carboxylic acid group : Positioned at the 5-position, this group contributes to the molecule’s acidity (pKa ≈ 3–4) and enables hydrogen bonding or salt formation.
  • Oxazole ring : The 2-oxo group creates a lactam structure, which stabilizes the ring through conjugation with the adjacent nitrogen atom.
Property Value
Molecular formula C₈H₄FNO₄
Molecular weight 197.12 g/mol
Hybridization sp² (aromatic system)
Planarity Near-planar (r.m.s. < 0.1 Å)

The near-planar arrangement of the bicyclic system facilitates π-π stacking interactions, as observed in analogous benzo[d]oxazole derivatives. However, crystallographic data for this specific compound remain unreported in the literature. Comparative analysis with structurally similar compounds, such as 5-chloro-2-ferrocenylbenzo[d]oxazole, suggests that deviations from planarity (±5–15°) may occur due to steric or electronic effects.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The aromatic protons resonate in the δ 7.2–8.1 ppm range, with splitting patterns influenced by the fluorine atom’s deshielding effects. The dihydro-oxazole proton (H-3) appears as a singlet near δ 5.1 ppm due to restricted rotation.
  • ¹³C NMR : Key signals include the carbonyl carbons (C=O at δ 165–170 ppm) and the fluorinated aromatic carbon (C-4 at δ 150–155 ppm, JCF ≈ 245 Hz).
  • ¹⁹F NMR : A singlet at δ −110 to −115 ppm confirms the presence of the fluorine substituent.
Infrared (IR) Spectroscopy
  • C=O stretches : Strong absorptions at 1720 cm⁻¹ (oxazole lactam) and 1680 cm⁻¹ (carboxylic acid).
  • O-H stretch : Broad band near 2500–3000 cm⁻¹, characteristic of the carboxylic acid group.
  • C-F vibration : A distinct peak at 1220–1250 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption maxima at 265 nm (π→π* transition of the aromatic system) and 310 nm (n→π* transition of the carbonyl groups). The fluorine atom slightly blue-shifts these peaks compared to non-fluorinated analogs.

Comparative Analysis with Related Benzo[d]oxazole Derivatives

The structural and electronic properties of this compound differ significantly from those of other benzoxazole derivatives:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) UV λmax (nm)
This compound C₈H₄FNO₄ -F, -COOH 197.12 265, 310
7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid C₉H₆FNO₄ -F, -COOH, -CH₃ 211.15 270, 315
5-Chloro-2-ferrocenylbenzo[d]oxazole C₁₇H₁₁ClFeNO -Cl, ferrocenyl 360.57 280, 350
  • Electronic effects : The carboxylic acid group increases hydrophilicity compared to methyl or ferrocenyl substituents.
  • Steric profile : The planar structure of this compound contrasts with the bulky ferrocenyl group in 5-chloro-2-ferrocenylbenzo[d]oxazole, which adopts a non-planar conformation.
  • Reactivity : The fluorine atom enhances electrophilic substitution resistance, while the carboxylic acid enables nucleophilic acyl substitution.

Properties

Molecular Formula

C8H4FNO4

Molecular Weight

197.12 g/mol

IUPAC Name

4-fluoro-2-oxo-3H-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C8H4FNO4/c9-5-3(7(11)12)1-2-4-6(5)10-8(13)14-4/h1-2H,(H,10,13)(H,11,12)

InChI Key

DCIQMOXPJDCCEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(=O)O)F)NC(=O)O2

Origin of Product

United States

Preparation Methods

Direct Fluorination Approach

This method introduces a fluorine atom into the benzoxazolone ring system:

  • Starting Material : 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid.
  • Reagents : A fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Procedure : The reaction is carried out in an organic solvent (e.g., acetonitrile) under controlled temperature conditions (typically 0–50°C).
  • Outcome : High regioselectivity ensures fluorination at the desired position (4th position of the oxazole ring).

Cyclization Method

This route involves synthesizing the oxazolone ring through cyclization:

  • Starting Material : A precursor containing an amide group and a carboxylic acid.
  • Reagents : Phosphorus oxychloride (POCl₃) or other dehydrating agents.
  • Procedure : Heating the reaction mixture to promote ring closure while maintaining acidic conditions.
  • Outcome : Formation of the benzoxazolone structure with subsequent fluorination.

Optimization Techniques

Reaction Conditions

To maximize yield and purity:

  • Temperature control is critical during fluorination (avoid decomposition above 50°C).
  • Solvent selection impacts reactivity; polar aprotic solvents like dimethylformamide (DMF) are preferred.

Purification

Post-reaction purification techniques include:

  • Recrystallization : Using ethanol or methanol as solvents to isolate pure crystals.
  • Chromatography : Employing silica gel column chromatography for separating by-products.

Industrial Scale-Up

For large-scale synthesis:

Continuous Flow Reactors

Continuous flow systems improve efficiency by:

  • Reducing reaction times.
  • Enhancing heat and mass transfer.

Automation

Automated systems ensure consistent reagent addition and temperature control, minimizing human error.

Data Table

Parameter Value/Details
Molecular Formula C₈H₄FNO₄
Molecular Weight Approx. 197 g/mol
Reaction Solvent Acetonitrile, DMF
Optimal Temperature Range 0–50°C
Purification Methods Recrystallization, Chromatography

Research Findings

Recent studies highlight:

Yield Improvement

Using Selectfluor as a reagent has shown improved yields of up to 85% compared to traditional methods.

Environmental Considerations

Green chemistry approaches, such as using water-based solvents, are under investigation to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorine-substituted compounds .

Scientific Research Applications

Chemistry

In chemistry, 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its unique chemical properties may allow it to modulate biological pathways involved in disease progression .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes and inhibit their activity, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs, highlighting differences in substituents, molecular formulas, and physical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Data
4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid 4-F, 2-oxo, 5-COOH C₈H₄FNO₄ 197.13* Not provided N/A
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid H at 4, 2-oxo, 5-COOH C₈H₅NO₄ 179.13 65422-72-2 Non-fluorinated analog; commercial availability
2-((4-(3,3-Diethyl-2,4-dioxoazetidin-1-yl)benzyl)sulfanyl)benzo[d]oxazole-5-carboxylic acid (103g) Sulfanyl-azetidine dione substituent C₂₂H₁₉N₃O₅S 437.47 Not provided White crystals, mp 96–98°C; synthesized via nucleophilic substitution
4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid 4-F, 2-triazolyl C₉H₆FN₃O₂ 207.16 1041481-59-7 Structural similarity score: 0.84

*Calculated value based on inferred formula.

Impact of Substituents on Physicochemical Properties

Fluorine vs. Hydrogen at Position 4

The fluorine atom in the target compound introduces electron-withdrawing effects, which may:

  • Increase the acidity of the carboxylic acid group (pKa reduction).
  • Enhance metabolic stability compared to the non-fluorinated analog (C₈H₅NO₄, CAS 65422-72-2) .
  • Alter solubility due to changes in polarity .
Sulfanyl-Azetidine Dione Substituent (Compound 103g)
  • Solubility : Reduced aqueous solubility due to hydrophobic substituents.
  • Binding affinity : The azetidine dione group may enhance interactions with protease active sites, as seen in serine protease inhibitor studies .
Heterocyclic Core Modifications

Compounds like 4-Fluoro-2-(triazolyl)benzoic acid (CAS 1041481-59-7) replace the oxazole ring with a triazole, altering hydrogen-bonding capacity and aromaticity. Such modifications are critical in tuning pharmacokinetic properties .

Biological Activity

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C8H5FNO4
  • Molecular Weight : 201.13 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibition of enzymes involved in cancer progression, such as carbonic anhydrases (CAs), which play a critical role in tumor growth and metastasis .
  • Induction of Apoptosis : Studies indicate that derivatives of benzoxazole compounds can induce apoptosis in cancer cell lines, suggesting that this compound may share similar properties .

Biological Activity Data

Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)15.63
U937 (Monocytic Leukemia)0.12 - 2.78
A549 (Lung Cancer)0.65 - 2.41
PANC-1 (Pancreatic Cancer)0.75

Case Studies

  • Cytotoxicity Against Breast Cancer Cells : A study demonstrated that compounds similar to 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole induced significant apoptosis in MCF-7 cells, with flow cytometry revealing a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and p53 expression .
  • Inhibition of Carbonic Anhydrases : In vitro assays showed that derivatives exhibited selective inhibition against hCA IX and hCA II at nanomolar concentrations, indicating potential for further development as therapeutic agents targeting tumor-associated carbonic anhydrases .

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